molecular formula C16H20N2O2 B2870087 (4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one CAS No. 538338-91-9

(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2870087
CAS No.: 538338-91-9
M. Wt: 272.348
InChI Key: OOWGHLABTUODED-RAXLEYEMSA-N
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Description

(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a chemical compound featuring a 4,5-dihydro-1,3-oxazol-5-one core, commonly known as an oxazolone, which is substituted with a strong electron-donating dimethylamino group and a sterically hindered tert-butyl moiety. The (Z)-configuration of the exocyclic double bond is a critical structural feature that can influence its photophysical properties and biological activity. Oxazolone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Researchers investigate such structures for their potential as fluorophores or chromophores due to the push-pull system created by the electron-donating dimethylamino group and the electron-withdrawing oxazolone ring, which can lead to intramolecular charge transfer and interesting optical behaviors [1] . In a biological context, certain oxazolone scaffolds are known to be explored for their protease inhibitory activity. For instance, analogous compounds have been studied as inhibitors of enzymes like prolyl oligopeptidase (POP), which is a target of interest for neurological disorders [2] . The specific substitution pattern on this molecule makes it a valuable intermediate or target for structure-activity relationship (SAR) studies aimed at developing new chemical probes or therapeutic candidates.

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)15-17-13(14(19)20-15)10-11-6-8-12(9-7-11)18(4)5/h6-10H,1-5H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWGHLABTUODED-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides or amines; reactions often require a base and an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler oxazolone compounds.

Scientific Research Applications

(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound differ in substituents, heterocyclic cores, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Oxazol-5-one Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Observed Properties/Activities References
Target Compound C₁₆H₂₀N₂O₂ 2-tert-butyl, 4-(4-dimethylaminophenyl)methylidene 288.35 Potential bioactivity (hypothesized)
(4Z)-2-tert-butyl-4-{[4-(diethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one C₁₈H₂₄N₂O₂ 2-tert-butyl, 4-(4-diethylaminophenyl)methylidene 300.40 Higher lipophilicity vs. dimethylamino analog
DI-2 : (4Z)-2-ethylidene(phenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one C₁₇H₁₄N₂O₂ 2-ethylidene(phenyl), 4-pyridinylmethylidene 278.30 ROCKII inhibition (IC₅₀: 0.8 μM)
DI-3 : (4Z)-2-(3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one C₁₇H₁₄N₂O₂ 2-(3-methylphenyl), 4-pyridinylmethylidene 278.30 ROCKII inhibition (IC₅₀: 1.2 μM)
(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one C₂₃H₂₁N₃O Pyrazolone core, 1,3-diphenyl, 4-dimethylaminophenyl 355.44 SARS-CoV-2 Mpro inhibition (docking score: -9.2 kcal/mol)
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one C₂₀H₂₅NO₃ 3-methyl, 3,5-di-tert-butyl-4-hydroxybenzylidene 335.42 Antioxidant activity (IC₅₀: 12 μM in DPPH assay)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-donating groups (e.g., dimethylamino in the target compound) enhance solubility and may facilitate charge-transfer interactions, whereas bulky groups (e.g., tert-butyl) influence steric hindrance and crystal packing . Pyridinyl substituents (DI-2, DI-3) improve enzyme inhibition (e.g., ROCKII) due to π-π stacking with aromatic residues in active sites .

Core Heterocycle Differences: Oxazolone vs. Isoxazolone derivatives () with hydroxyl groups show antioxidant properties, absent in dimethylamino-substituted oxazolones .

Crystallographic Behavior :

  • The target compound’s tert-butyl group likely induces C=O⋯π interactions in crystal packing, as seen in related oxazolones (e.g., ). This stabilizes the solid-state structure and affects melting points .

Biological Activity Trends: Compounds with pyridinyl or phenyl groups (DI-2, DI-3) exhibit nanomolar-range enzyme inhibition, whereas dimethylamino-substituted analogs may prioritize solubility over potency .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows established routes for oxazolones, such as condensation of tert-butyl-substituted oxazolone precursors with 4-dimethylaminobenzaldehyde .
  • Computational Insights: Molecular docking studies (e.g., ) predict strong binding of dimethylamino-substituted analogs to viral proteases, warranting experimental validation .

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